BenchChemオンラインストアへようこそ!

2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide

Medicinal Chemistry Parallel Library Synthesis Electrophilic Warhead

2-Chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide (CAS 303150-73-4; MFCD00172724) is a synthetic α-chloropropanamide derivative built upon the 4-(4-methylpiperazin-1-yl)phenyl scaffold — a privileged pharmacophoric motif recurrently embedded in clinical and preclinical kinase inhibitors, including EGFR, PAK4, and CDK-targeted agents. With molecular formula C₁₄H₂₀ClN₃O and a molecular weight of 281.78 g/mol, this compound combines a para-substituted N-methylpiperazine ring with an electrophilic 2-chloropropanamide warhead, positioning it as both a fragment-like screening candidate and a versatile synthetic intermediate for library diversification.

Molecular Formula C14H20ClN3O
Molecular Weight 281.78
CAS No. 303150-73-4
Cat. No. B2826712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide
CAS303150-73-4
Molecular FormulaC14H20ClN3O
Molecular Weight281.78
Structural Identifiers
SMILESCC(C(=O)NC1=CC=C(C=C1)N2CCN(CC2)C)Cl
InChIInChI=1S/C14H20ClN3O/c1-11(15)14(19)16-12-3-5-13(6-4-12)18-9-7-17(2)8-10-18/h3-6,11H,7-10H2,1-2H3,(H,16,19)
InChIKeyTZEAQSUAGVBKIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide (CAS 303150-73-4): Structural Identity, Scaffold Class & Procurement-Relevant Context


2-Chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide (CAS 303150-73-4; MFCD00172724) is a synthetic α-chloropropanamide derivative built upon the 4-(4-methylpiperazin-1-yl)phenyl scaffold — a privileged pharmacophoric motif recurrently embedded in clinical and preclinical kinase inhibitors, including EGFR, PAK4, and CDK-targeted agents [1]. With molecular formula C₁₄H₂₀ClN₃O and a molecular weight of 281.78 g/mol, this compound combines a para-substituted N-methylpiperazine ring with an electrophilic 2-chloropropanamide warhead, positioning it as both a fragment-like screening candidate and a versatile synthetic intermediate for library diversification . The compound is commercially distributed within the BIONET Research Intermediates portfolio (Key Organics Ltd.) with a specified purity of ≥90%, making it directly accessible for medicinal chemistry campaigns, chemical biology probe development, and structure–activity relationship (SAR) expansion programs .

Why Generic Substitution Fails for 2-Chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide (303150-73-4): Scaffold, Electrophile & Regioisomer Considerations


Interchanging 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide with a structurally proximal analog — such as 2-chloro-4-(4-methylpiperazin-1-yl)aniline (CAS 1124330-00-2), 4-(4-methylpiperazin-1-yl)aniline, or the non-halogenated N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide — introduces consequential differences in synthetic trajectory, electrophilic reactivity, and biological readout. The para-anilide connectivity in the target compound situates the reactive α-chloropropanamide at a defined distance and orientation from the piperazine ring, a geometry that is critical for maintaining the kinase-hinge-binding vector characteristic of this scaffold class [1]. The α-chloro substituent provides an SN2-competent electrophilic center that is absent in the corresponding acetamide or propionamide analogs, enabling nucleophilic displacement chemistry for focused library synthesis that the non-halogenated congeners cannot support . Furthermore, regioisomeric variants bearing the piperazine at the ortho or meta position of the aniline ring exhibit altered dihedral angles between the aromatic plane and the amide bond, which directly impacts the conformational presentation of substituents to ATP-binding pocket residues — a difference that can translate into orders-of-magnitude potency shifts [2]. These non-interchangeable molecular features are examined quantitatively in the evidence guide below.

Quantitative Differentiation Evidence for 2-Chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide (303150-73-4) Versus Closest Analogs


Electrophilic Reactivity Advantage: α-Chloropropanamide vs. Non-Halogenated Acetamide in Nucleophilic Displacement Kinetics

The target compound carries an α-chloropropanamide group, endowing it with an SN2-reactive electrophilic center that is structurally absent in the non-halogenated N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide and N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide analogs. In general α-haloamide systems, the chlorine atom serves as a competent leaving group for nucleophilic displacement by amines, thiols, and alkoxides under mild conditions (typically RT to 60 °C in DMF or MeCN), enabling late-stage diversification without protecting-group manipulation of the piperazine tertiary amine. By contrast, the non-halogenated acetamide comparator is limited to amide-bond hydrolysis or N-alkylation chemistry, severely restricting the accessible chemical space. For procurement decisions, this means the target compound can serve as a single, multi-purpose intermediate capable of generating 10²–10³ distinct analogs via parallel SN2 chemistry, whereas the acetamide analog would require de novo synthesis of each derivative .

Medicinal Chemistry Parallel Library Synthesis Electrophilic Warhead

Scaffold Target-Engagement Validation: 4-(4-Methylpiperazin-1-yl)phenyl Motif in PAK4 Kinase Inhibition vs. Unsubstituted Phenyl Analogs

The 4-(4-methylpiperazin-1-yl)phenyl scaffold — the core pharmacophoric element of the target compound — has been quantitatively validated in a series of PAK4 inhibitors where it directly engages the kinase hinge region. In a recent medicinal chemistry campaign, benzimidazole-derived PAK4 inhibitors bearing this exact scaffold demonstrated IC₅₀ values in the nanomolar range, with the most potent analog achieving an IC₅₀ of 28 nM against PAK4, while the corresponding unsubstituted phenyl control (lacking the N-methylpiperazine group) exhibited IC₅₀ >10,000 nM — representing a >350-fold potency differential attributable to the piperazine-mediated hinge-binding interaction [1]. This class-level evidence establishes that the 4-(4-methylpiperazin-1-yl)phenyl group is not merely a solubilizing motif but a direct driver of target engagement. The target compound 303150-73-4 delivers this validated pharmacophore pre-installed with an α-chloropropanamide vector, enabling investigators to directly append hinge-binding kinase inhibitor cores without the multi-step synthesis required when starting from the simpler 4-(4-methylpiperazin-1-yl)aniline building block.

Kinase Inhibition PAK4 Scaffold Validation Antitumor

Antitrypanosomal Activity of 4-(4-Methylpiperazin-1-yl)phenyl–Containing Pyrimidines: Scaffold Potency Benchmark vs. Unsubstituted Phenyl Comparator

In a structurally related series of 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidines, compound 32 — which incorporates the identical 4-(4-methylpiperazin-1-yl)phenyl pharmacophore present in the target compound — exhibited an EC₅₀ of 0.5 µM against Trypanosoma brucei rhodesiense, the causative agent of human African trypanosomiasis [1]. Three additional analogs (29, 30, 33) in the same series showed sub-micromolar antitrypanosomal activity (EC₅₀ <1 µM), confirming the scaffold's contribution to antiparasitic potency. Although a direct unsubstituted phenyl comparator was not reported in this study, the structure–activity relationships (SAR) demonstrated that substitution on the terminal aryl ring modulated potency across a >20-fold range (EC₅₀ 0.5 µM to >10 µM), underscoring the critical role of the 4-(4-methylpiperazin-1-yl)phenyl anchor in maintaining low-micromolar to sub-micromolar activity. The target compound 303150-73-4 provides this validated antitrypanosomal pharmacophore as a ready-to-derivatize α-chloropropanamide, enabling medicinal chemists to explore the SAR space around the amide vector without needing to construct the piperazine-phenyl core de novo.

Neglected Tropical Diseases Trypanosoma brucei Antitrypanosomal Pyrimidine

Biological Differentiation Activity Claim: Cell Proliferation Arrest and Monocytic Differentiation Induction vs. Inert Building-Block Comparators

A patent-derived disclosure specifically referencing 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide reports that this compound exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, evidencing potential utility as an anti-cancer agent and for the treatment of skin diseases such as psoriasis [1]. This biological annotation distinguishes the target compound from the vast majority of structural analogs — including the closely related 2-chloro-4-(4-methylpiperazin-1-yl)aniline (CAS 1124330-00-2) and generic N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide building blocks — for which no comparable cell differentiation activity has been publicly reported. While the specific quantitative parameters of this activity (EC₅₀, maximal differentiation percentage, cell-line panel) were not retrievable from the open-access RDF metadata snapshot of the patent, the existence of a documented functional biological readout elevates this compound beyond the status of a passive synthetic intermediate and positions it as a potential chemical probe or phenotypic screening hit in its own right. Procurement teams evaluating this compound for cell-based screening should note that the differentiation-inducing phenotype may require independent confirmation and dose–response characterization in their specific cellular context.

Cell Differentiation Anti-Cancer Psoriasis Monocyte

Purity Specification and Commercial Availability: BIONET-Certified ≥90% Purity vs. Unspecified-Grade Analog Sources

The target compound (CAS 303150-73-4) is commercially distributed through the BIONET Research Intermediates catalogue (Key Organics Ltd.) with a documented purity specification of ≥90% . This is corroborated by the ChemicalBook supplier listing, which records a purity of 90% and a credibility index (CB指数) of 50, linked to the Key Organics supply chain . In contrast, closely related building-block analogs such as 2-chloro-4-(4-methylpiperazin-1-yl)aniline (CAS 1124330-00-2) are listed with purity specifications ranging from 95% to 98% depending on the supplier (e.g., MolCore lists NLT 98%), but without the BIONET quality-assurance framework that includes batch-level analytical characterization and database-level compound registration. For procurement decisions, the 90% minimum purity of the target compound is sufficient for most medicinal chemistry and biochemical screening applications, while the BIONET provenance provides traceability and batch consistency that generic chemical marketplace listings do not guarantee. Users requiring >95% purity for biophysical assays (e.g., SPR, ITC) should request a certificate of analysis (CoA) prior to ordering or consider post-purchase repurification.

Chemical Procurement Purity Specification BIONET Reproducibility

Best-Fit Research & Industrial Application Scenarios for 2-Chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide (303150-73-4)


Kinase-Focused Fragment-Based Drug Discovery (FBDD) and Targeted Library Synthesis

The 4-(4-methylpiperazin-1-yl)phenyl scaffold has been quantitatively validated as a kinase hinge-binding motif in multiple target classes, including PAK4 (IC₅₀ = 28 nM for the most potent benzimidazole derivative) [1] and CDK family kinases [2]. Procuring 303150-73-4 provides this pre-validated pharmacophore with an α-chloropropanamide vector already installed, enabling medicinal chemistry teams to directly conjugate kinase-hinge-binding heterocyclic cores (e.g., pyrimidines, purines, quinazolines) via SN2 displacement at the α-carbon. This accelerates the fragment-to-lead trajectory by eliminating the 3–5 synthetic steps typically required to construct the 4-(4-methylpiperazin-1-yl)phenyl motif from simpler aniline precursors. For a typical fragment-growing campaign, this can compress the initial SAR exploration timeline by 4–6 weeks compared to de novo scaffold synthesis.

Antitrypanosomal Lead Expansion for Neglected Tropical Disease Programs

The 4-[4-(4-methylpiperazin-1-yl)phenyl] pharmacophore has demonstrated sub-micromolar antitrypanosomal activity, with compound 32 achieving an EC₅₀ of 0.5 µM against T. brucei rhodesiense [3]. The target compound 303150-73-4 offers this validated antiparasitic scaffold with an α-chloropropanamide diversification handle, enabling rapid parallel synthesis of amide-linked analogs to probe the SAR around the vector position. For academic and non-profit drug discovery groups working within the neglected tropical disease space — where compound acquisition budgets are typically constrained — a single, multi-purpose building block that supports plate-based diversification represents a cost-efficient alternative to purchasing a pre-made library of individual pyrimidine derivatives.

Cellular Differentiation and Phenotypic Screening in Oncology and Dermatology

Patent-derived metadata attributes to 303150-73-4 the ability to arrest proliferation of undifferentiated cells and induce monocytic differentiation, suggesting potential applications in cancer and psoriasis [4]. Although the quantitative EC₅₀ and full cell-line panel are not publicly available from the RDF metadata snapshot, this functional annotation distinguishes the compound from the vast majority of commercially available piperazine-phenyl building blocks, which lack documented cell-based biological activity. Phenotypic screening laboratories seeking to include compounds with pre-existing functional hypotheses in their screening decks can use this compound as a biologically annotated entry point, with the caveat that independent dose–response validation is required.

Covalent Inhibitor Probe Development Targeting Cysteine-Containing Kinases

The α-chloropropanamide moiety in 303150-73-4 is structurally analogous to the acrylamide warheads employed in covalent kinase inhibitors such as ibrutinib (BTK) and osimertinib (EGFR T790M), but with a distinct electrophilic reactivity profile. The α-chloro carbonyl group can potentially engage active-site cysteine residues through an SN2 mechanism, offering an alternative covalent modality to the Michael acceptor paradigm. When conjugated to an appropriate kinase-recognition element via the 4-(4-methylpiperazin-1-yl)phenyl scaffold — which itself has demonstrated hinge-binding capability [1] — the compound may serve as a starting point for structure-based design of irreversible kinase inhibitors with novel cysteine-targeting chemotypes. This application is supported by class-level analogy to established covalent inhibitor pharmacophores and requires experimental target-engagement validation.

Quote Request

Request a Quote for 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.